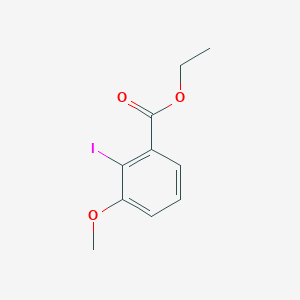

Ethyl 2-iodo-3-methoxybenzoate

Description

Contextualization within Halogenated Aromatic Esters

Halogenated aromatic esters are a class of organic compounds characterized by an aromatic ring substituted with at least one halogen atom and an ester functional group. google.com These compounds are of great interest due to the diverse reactivity imparted by the combination of these functional groups. The halogen atom, particularly iodine, serves as an excellent leaving group in various cross-coupling reactions, while the ester group can be readily transformed into other functionalities such as carboxylic acids, amides, or alcohols.

The position and nature of the halogen and ester groups on the aromatic ring significantly influence the molecule's reactivity. In the case of Ethyl 2-iodo-3-methoxybenzoate, the ortho-iodine and meta-methoxy substituents create a specific electronic and steric environment that can be exploited for selective chemical transformations.

Significance as a Synthetic Intermediate and Building Block

This compound's primary significance lies in its role as a versatile synthetic intermediate. The presence of the iodine atom makes it a prime substrate for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to the construction of more complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.

The compound's utility as a building block stems from its capacity to introduce a substituted phenyl ring into a target molecule. The methoxy (B1213986) and ethyl ester groups can be retained or modified in subsequent synthetic steps, providing a high degree of molecular diversity. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other acid-catalyzed reactions.

Overview of Research Trajectories for Aryl Iodides and Methoxy-Substituted Benzoates

Research involving aryl iodides has been a vibrant area of organic synthesis for many years. tandfonline.comnih.gov Their importance is largely due to their reactivity in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Stille reactions. fiveable.me These reactions have revolutionized the way chemists approach the synthesis of complex organic molecules, and aryl iodides are often the preferred halide for these transformations due to the high reactivity of the carbon-iodine bond. fiveable.me Current research continues to explore new catalysts and reaction conditions to improve the efficiency, selectivity, and scope of these coupling reactions. researchgate.net

Similarly, methoxy-substituted benzoates are common structural motifs in many natural products and biologically active molecules. multichemexports.comresearchgate.net The methoxy group can influence a molecule's conformation, solubility, and electronic properties, and it can also serve as a handle for further functionalization through ether cleavage. Research in this area often focuses on the synthesis of novel methoxy-substituted compounds and the evaluation of their biological activities. The combination of the aryl iodide and the methoxy-substituted benzoate (B1203000) functionalities in this compound makes it a valuable substrate for research at the intersection of these two important areas of organic chemistry.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H11IO3 |

| Molecular Weight | 306.10 g/mol |

| InChI Key | SKFNDYMQSUFKCQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(I)C(=CC=C1)OC |

This data is compiled from publicly available chemical databases. nih.gov

Key Reactions Involving this compound

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Biaryl compounds |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl alkynes |

| Heck Reaction | Alkene, Pd catalyst, base | Alkenyl-substituted benzoates |

| Ester Hydrolysis | Acid or base | 2-iodo-3-methoxybenzoic acid |

| Reduction | Reducing agent (e.g., LiAlH4) | (2-iodo-3-methoxyphenyl)methanol |

This table summarizes common transformations of similar aryl iodide and benzoate compounds.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-iodo-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKFQJSLVINEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of Ethyl 2 Iodo 3 Methoxybenzoate

Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in Ethyl 2-iodo-3-methoxybenzoate is the most reactive site for many important organic transformations, particularly transition metal-catalyzed cross-coupling reactions. The C-I bond is relatively weak compared to other carbon-halogen bonds, making it susceptible to oxidative addition to low-valent transition metal complexes, which is the initial step in many catalytic cycles.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C and C-heteroatom bonds. mdpi.com The aryl iodide in this compound serves as an excellent electrophilic partner in these transformations. The general order of reactivity for organohalides in these reactions is R-I > R-Br > R-Cl, making iodides highly suitable substrates. wikipedia.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. mdpi.comwikipedia.org For this compound, this reaction would involve its coupling with an aryl or vinyl boronic acid (or its ester derivatives) to produce biphenyl (B1667301) or styrene (B11656) derivatives, respectively.

The catalytic cycle typically involves three main steps: libretexts.org

Oxidative Addition: A palladium(0) catalyst reacts with this compound, cleaving the C-I bond and forming a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com

While this compound is an ideal substrate for this reaction, specific research detailing its application in Suzuki-Miyaura coupling is not extensively documented in the surveyed literature. However, the general conditions for such a transformation are well-established.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides Note: These are general conditions and may require optimization for this compound.

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates the C-C bond formation |

| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes the palladium catalyst |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, or DMF/Water | Provides the reaction medium |

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. rsc.orgresearchgate.net This reaction, catalyzed by palladium and co-catalyzed by a copper(I) salt, would enable the synthesis of substituted phenylacetylene (B144264) derivatives from this compound. walisongo.ac.idgelest.com

The widely accepted mechanism consists of two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl iodide to a Pd(0) species.

Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. researchgate.net

Table 2: Typical Reagents for Sonogashira Coupling of Aryl Iodides Note: These are general conditions and may require optimization for this compound.

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Alkyne | Phenylacetylene | Nucleophilic partner |

| Pd Catalyst | Pd(PPh₃)₂Cl₂ | Main catalyst for the cross-coupling |

| Cu Co-catalyst | CuI (Copper(I) iodide) | Facilitates the formation of the acetylide |

| Base | Triethylamine (Et₃N) or Piperidine | Acts as both base and solvent |

| Solvent | THF or DMF (if needed) | Reaction medium |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming arylamines from aryl halides and primary or secondary amines. jk-sci.com This reaction would allow for the introduction of an amino group at the 2-position of the benzoate (B1203000) ring of this compound.

The catalytic cycle is similar to other cross-coupling reactions and involves: jk-sci.com

Oxidative addition of the aryl iodide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by a base to form a palladium amido complex.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. organic-chemistry.org Although this reaction is of great synthetic importance, documented studies specifically utilizing this compound as the substrate are scarce.

Table 3: Common Conditions for Buchwald-Hartwig Amination of Aryl Iodides Note: These are general conditions and may require optimization for this compound.

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Amine | Morpholine or Aniline | Nucleophilic partner |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium source |

| Ligand | BINAP, XPhos, or SPhos | Stabilizes catalyst and promotes reaction |

| Base | NaOt-Bu or K₃PO₄ | Deprotonates the amine |

| Solvent | Toluene or Dioxane | Anhydrous reaction medium |

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. For this compound, this would provide a route to form C-C bonds with alkyl, vinyl, or aryl groups from the corresponding organozinc reagents.

The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for the organohalide, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups.

Both reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, similar to the Suzuki-Miyaura coupling. Despite their synthetic utility, specific applications of Negishi or Stille couplings with this compound are not prominently reported in the chemical literature.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the ester group (-COOEt) is an electron-withdrawing group. However, it is positioned meta to the iodine atom. The methoxy (B1213986) group (-OCH₃) is an electron-donating group. The absence of a strong electron-withdrawing group (like a nitro group) ortho or para to the iodine leaving group makes this substrate generally unreactive towards the classical addition-elimination SNAr mechanism under standard conditions. Consequently, cross-coupling reactions are the predominant pathway for the functionalization of the C-I bond in this molecule.

Reactivity of the Ester Functional Group

The ethyl ester group in this compound is a key functional handle that can undergo a variety of transformations, including hydrolysis, transesterification, and reduction.

The hydrolysis of the ethyl ester group in this compound can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 2-iodo-3-methoxybenzoic acid and ethanol (B145695). This reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions.

Base-Mediated Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521), results in the irreversible hydrolysis of the ester to form the corresponding carboxylate salt (sodium 2-iodo-3-methoxybenzoate) and ethanol. Acidification of the reaction mixture then yields the carboxylic acid.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, treatment with an excess of another alcohol (R'OH) in the presence of a catalyst would lead to the formation of the corresponding alkyl 2-iodo-3-methoxybenzoate and ethanol.

The equilibrium of the reaction can be shifted towards the product side by using a large excess of the reactant alcohol or by removing the ethanol as it is formed.

| Reactant Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ (catalytic) | Mthis compound |

| Isopropanol | NaOiPr (catalytic) | Isopropyl 2-iodo-3-methoxybenzoate |

| Benzyl alcohol | Ti(OiPr)₄ | Benzyl 2-iodo-3-methoxybenzoate |

This table provides examples of potential transesterification reactions.

The ester functional group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to a Primary Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester group of this compound to a primary alcohol, yielding (2-iodo-3-methoxyphenyl)methanol. This reaction typically proceeds to completion and is not easily stopped at the aldehyde stage. It is important to note that LiAlH₄ can also potentially reduce the C-I bond under certain conditions.

Reduction to an Aldehyde: To achieve the partial reduction of the ester to an aldehyde (2-iodo-3-methoxybenzaldehyde), a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation at low temperatures (e.g., -78 °C). The low temperature is crucial to prevent over-reduction to the alcohol.

| Reducing Agent | Temperature | Primary Product |

| Lithium aluminum hydride (LiAlH₄) | Room Temperature | (2-iodo-3-methoxyphenyl)methanol |

| Diisobutylaluminium hydride (DIBAL-H) | -78 °C | 2-iodo-3-methoxybenzaldehyde |

This table outlines the expected products from the reduction of the ester group.

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring is generally a stable functional group. However, under certain harsh conditions, it can undergo cleavage to yield a phenol (B47542). The most common method for the cleavage of aryl methyl ethers is treatment with strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids like boron tribromide (BBr₃).

For this compound, treatment with BBr₃ in an inert solvent would likely lead to the cleavage of the methoxy group to afford ethyl 2-iodo-3-hydroxybenzoate. The reaction proceeds via the formation of a Lewis acid-base adduct between the boron and the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

It is also possible that under the reaction conditions for methoxy group cleavage, the ester group could also be hydrolyzed, particularly if aqueous workup conditions are employed. Therefore, careful control of the reaction conditions is necessary to achieve selective cleavage of the methoxy group.

Demethylation Strategies

The cleavage of the methyl ether in this compound to reveal a hydroxyl group is a critical transformation, often employed to unmask a phenol for further functionalization or to access biologically active compounds. The demethylation of aryl methyl ethers is a well-established process, typically requiring strong Lewis acids or nucleophilic reagents.

One of the most common and effective reagents for this purpose is boron tribromide (BBr₃) . gvsu.edunih.gov The reaction mechanism initiates with the formation of a Lewis acid-base adduct between the ether oxygen and the highly Lewis-acidic boron center. gvsu.educore.ac.uk This is followed by a nucleophilic attack on the methyl group by a bromide ion, which can occur through various proposed intra- or intermolecular pathways. gvsu.eduresearchgate.net This Sₙ2-type displacement releases methyl bromide and a dibromoborinate species, which is subsequently hydrolyzed during aqueous workup to yield the corresponding phenol. Computational studies suggest that one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether. nih.gov

Other Lewis acids, in combination with nucleophiles, can also effect demethylation. For instance, systems involving a Lewis acid and a thioether have been developed for the cleavage of aryl methyl ethers. google.com Additionally, lithium chloride (LiCl) in N,N-dimethylformamide (DMF) under microwave irradiation has been shown to be effective for the selective demethylation of electron-deficient aromatic methyl ethers. researchgate.net Another approach involves the use of iodocyclohexane (B1584034) in refluxing DMF, which provides a relatively mild method for cleaving aryl methyl ethers. researchgate.net

The choice of demethylation agent for this compound would need to consider the potential for competing reactions, such as hydrolysis of the ethyl ester, particularly under harsh acidic or basic conditions.

Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent(s) | Typical Conditions | Mechanism | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature | Lewis acid activation, Sₙ2 displacement | gvsu.edunih.gov |

| Lewis Acid + Thioether | Inert solvent, low to room temp. | Lewis acid activation, nucleophilic cleavage | google.com |

| Lithium Chloride (LiCl) | DMF, microwave irradiation | Nucleophilic demethylation | researchgate.net |

Electrophilic Aromatic Substitution on the Benzoate Ring

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the benzene (B151609) ring, and the position of this substitution is dictated by the directing effects of the existing groups. wikipedia.orgyoutube.com In this compound, three substituents influence the regiochemical outcome of EAS reactions.

Methoxy Group (-OCH₃) at C3: This is a strongly activating group and a powerful ortho, para-director due to its ability to donate electron density to the ring via resonance. fiveable.me

Iodo Group (-I) at C2: Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can stabilize the cationic intermediate (arenium ion) through resonance. libretexts.org

Ethyl Carboxylate Group (-COOEt) at C1: This is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position. fiveable.me

Considering these effects:

Position C6: Is para to the strongly activating methoxy group.

Position C5: Is meta to the deactivating ester group and para to the deactivating iodo group.

Position C4: Is ortho to the methoxy group and meta to the iodo group.

The powerful para-directing effect of the methoxy group, combined with potential steric hindrance at C4 (between the iodo and methoxy groups), suggests that electrophilic attack is most likely to occur at the C6 position . Attack at C5 is also possible, directed by the iodo and ester groups, but is generally less favored than substitution directed by a strongly activating group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to yield predominantly the 6-substituted product. rsc.org

Annulation, Cyclization, and Rearrangement Reactions

The presence of the iodo group at the C2 position makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, which can be strategically employed to build cyclic structures.

A prominent example is the Sonogashira coupling , which couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. researchgate.net The resulting 2-alkynyl product can then undergo an intramolecular cyclization to form substituted heterocycles. For instance, if the alkyne contains a suitably positioned nucleophile, or if a nucleophilic group is present on the benzoate scaffold (e.g., after demethylation to a phenol), intramolecular cyclization can lead to the formation of benzofurans, indoles, or other fused ring systems. researchgate.netresearchgate.net

Similarly, a Heck coupling reaction can introduce an alkene at the C2 position. nih.gov Subsequent intramolecular reactions, potentially triggered by deprotection or functional group manipulation, could lead to the formation of various carbocyclic or heterocyclic rings.

Intramolecular cyclization can also be envisioned following the modification of the ester group. For example, conversion of the ester to an amide followed by N-alkylation with a terminal alkyne could set the stage for a palladium-catalyzed intramolecular C-H activation/C-I coupling to form a lactam-fused ring system. The iodo substituent is a key functional handle that enables the construction of complex polycyclic molecules through sequential coupling and cyclization strategies. researchgate.netresearchgate.net

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

In complex synthetic sequences, the differential reactivity of the functional groups on this compound allows for selective transformations.

Chemoselectivity is paramount when multiple reactive sites are present. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than C-H bonds on the aromatic ring or the ester and ether functionalities. acs.org This allows for the selective formation of C-C or C-heteroatom bonds at the C2 position without disturbing the rest of the molecule. For example, Suzuki, Negishi, or Stille couplings can be performed chemoselectively at the C-I bond to introduce new aryl, alkyl, or vinyl groups. nih.govresearchgate.net This high degree of chemoselectivity makes the iodo group an excellent synthetic handle for stepwise molecular construction.

Regioselectivity , as discussed in the context of electrophilic aromatic substitution (3.3.2), is governed by the electronic and steric influences of the existing substituents. In cross-coupling reactions, the regioselectivity is unambiguous, as the reaction occurs specifically at the site of the iodine atom.

Stereoselectivity becomes a factor when new chiral centers are created. While the parent molecule is achiral, reactions involving it can generate stereocenters. For example, if a Heck coupling product undergoes an asymmetric dihydroxylation or epoxidation, a chiral product would be formed. The stereochemical outcome of such reactions would depend on the specific reagents and catalysts used and is not an inherent property of the starting material itself. The steric bulk of the ortho-iodo and ortho-methoxy/ester groups could, however, influence the facial selectivity of reactions on an adjacent, newly introduced functional group.

Catalytic Systems in the Derivatization of Ethyl 2 Iodo 3 Methoxybenzoate

Transition Metal Catalysis

Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, with aryl iodides being particularly reactive substrates. The derivatization of Ethyl 2-iodo-3-methoxybenzoate can be achieved through a variety of well-established and emerging transition metal-catalyzed reactions.

Palladium catalysis is arguably the most widely used method for the functionalization of aryl halides. A plethora of palladium-catalyzed cross-coupling reactions can be envisioned for the derivatization of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. For this compound, a Suzuki-Miyaura coupling would introduce a new aryl or vinyl substituent at the 2-position. The general reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, DMF/water). The reaction with sterically hindered arylboronic esters has been reported for a similar compound, 3-iodo-4-methoxybenzoic acid methyl ester, achieving good yields with Pd(PPh₃)₄ as the catalyst nih.gov.

Heck Reaction: The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This would allow for the introduction of a variety of alkenyl groups onto the this compound scaffold. The reaction is typically catalyzed by a palladium source, a phosphine (B1218219) ligand, and a base. A key step in the production of the anti-asthma agent Singulair™ involves the Heck reaction of methyl 2-iodobenzoate (B1229623) with an allylic alcohol, highlighting the industrial relevance of such transformations astrazeneca.com.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of aryl alkynes. The Sonogashira coupling of this compound would provide access to 2-alkynyl-3-methoxybenzoate derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base researchgate.netacs.orgacs.org. The reactivity of aryl iodides is generally higher than that of bromides or chlorides, allowing for selective transformations researchgate.net.

Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds by coupling an aryl halide with an amine. Applying this reaction to this compound would lead to the synthesis of N-aryl or N-heteroaryl derivatives. The catalyst system typically consists of a palladium precursor and a specialized phosphine ligand nih.govresearchgate.net.

| Palladium-Catalyzed Reaction | Coupling Partner | Typical Catalyst System | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Pd(PPh₃)₄, K₂CO₃ | Ethyl 2-aryl-3-methoxybenzoate |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Ethyl 2-alkenyl-3-methoxybenzoate |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Ethyl 2-alkynyl-3-methoxybenzoate |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOtBu | Ethyl 2-(amino)-3-methoxybenzoate |

Copper-catalyzed reactions offer a cost-effective alternative to palladium-catalyzed processes for certain transformations of aryl iodides.

Ullmann Condensation: The classic Ullmann condensation involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. This reaction could be employed to introduce O-, N-, or S-linked substituents at the 2-position of this compound. Modern variations of the Ullmann reaction often use copper(I) salts as catalysts in the presence of a ligand and a base. For instance, the copper-catalyzed C-N coupling of iodoazoles with aromatic nitrogen heterocycles has been facilitated by the use of silver benzoate (B1203000) as an additive epa.gov.

Copper-Catalyzed Cross-Coupling with Nucleophiles: More recent developments have expanded the scope of copper catalysis. For example, copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate has been reported, showcasing the potential for introducing specialized functional groups cardiff.ac.uk.

| Copper-Catalyzed Reaction | Coupling Partner | Typical Catalyst System | Potential Product |

| Ullmann-type C-O Coupling | Alcohol | CuI, Phenanthroline, Cs₂CO₃ | Ethyl 2-alkoxy-3-methoxybenzoate |

| Ullmann-type C-N Coupling | Amine | CuI, Ligand, Base | Ethyl 2-(amino)-3-methoxybenzoate |

| Ullmann-type C-S Coupling | Thiol | CuI, Ligand, Base | Ethyl 2-(thio)-3-methoxybenzoate |

While less common than palladium or copper for simple cross-coupling of aryl iodides, gold catalysis has emerged as a powerful tool for unique transformations. Recent research has demonstrated the potential of gold catalysts in C-N and C-O cross-coupling reactions of aryl iodides.

Gold-Catalyzed C-N and C-O Coupling: Recent studies have shown that gold complexes can catalyze the C-N cross-coupling of aryl iodides with alkyl nitriles or silver cyanate (B1221674) nih.gov. Similarly, a gold-catalyzed C-O cross-coupling of aryl iodides with silver carboxylates has been developed. These methods often proceed via a Au(I)/Au(III) catalytic cycle and can be tolerant of air and moisture.

Gold-Catalyzed Carbonylation: A novel gold-catalyzed alkoxy-carbonylation of aryl iodides has been developed to synthesize esters, using carbon monoxide as a C1 source. This type of transformation could potentially be applied to further functionalize the aromatic ring of this compound if another leaving group were present.

| Gold-Catalyzed Reaction | Reagent | Typical Catalyst System | Potential Product |

| C-N Cross-Coupling | Alkyl Nitrile | MeDalPhosAuCl, AgSbF₆ | Ethyl 2-(N-acetamido)-3-methoxybenzoate derivative |

| C-O Cross-Coupling | Silver Carboxylate | Gold(I) complex, Ligand | Ethyl 2-(acyloxy)-3-methoxybenzoate |

Silver salts are often employed as additives or co-catalysts in transition metal-catalyzed reactions, particularly to act as halide scavengers. For instance, silver triflate is used as an additive in the gold-catalyzed alkoxy-carbonylation of aryl iodides. Silver benzoate has been shown to facilitate copper-catalyzed C-N coupling reactions epa.gov. While dedicated silver-catalyzed cross-coupling reactions of aryl iodides are less common, the mediating role of silver is significant in optimizing other transition metal-catalyzed processes.

Organocatalysis and Biocatalysis

In recent years, organocatalysis and biocatalysis have gained prominence as powerful and sustainable alternatives to traditional metal-based catalysis.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While direct C-C or C-heteroatom bond formation on an unactivated aryl iodide like this compound is challenging for most organocatalytic modes, derivatization of the ester or methoxy (B1213986) group, or reactions involving a functional group introduced via prior metal catalysis, could be amenable to organocatalytic control. For instance, if the iodo group is replaced by a nucleophilic group, subsequent reactions could be catalyzed enantioselectively by chiral organocatalysts. Hypervalent iodine compounds, which can be generated from aryl iodides, are themselves used as organocatalysts for various transformations.

Biocatalysis: Biocatalysis employs enzymes to perform chemical reactions with high selectivity and under mild conditions. Enzymes such as dioxygenases are known to catalyze the oxidation of aromatic compounds. While direct enzymatic functionalization of the C-I bond is not a common transformation, enzymes could potentially act on the ester or methoxy group of this compound or its derivatives. For example, lipases could be used for the enantioselective hydrolysis or transesterification of the ethyl ester. Furthermore, cytochrome P450 enzymes are known for their ability to perform C-H activation and oxidation on a wide range of substrates, including substituted benzenes, which could be a future avenue for the derivatization of this molecule.

The exploration of organocatalytic and biocatalytic methods for the direct and stereoselective derivatization of this compound represents a promising area for future research, offering the potential for greener and more efficient synthetic routes to valuable, highly functionalized aromatic compounds.

Research on Photoredox and Electrocatalytic Derivatization of this compound Remains an Unexplored Frontier

Initial investigations into the scientific literature reveal a significant gap in the application of modern synthetic techniques, specifically photoredox and electrocatalysis, to the derivatization of this compound. Despite the growing prominence of these methodologies in organic synthesis for their mild reaction conditions and unique reactivity, their use in modifying this particular aromatic compound has not been documented in available research.

The exploration of novel catalytic systems is a cornerstone of contemporary chemical synthesis, enabling the development of efficient and sustainable methods for molecular transformations. Photoredox and electrocatalysis, in particular, have emerged as powerful tools, harnessing the energy of light and electricity, respectively, to facilitate a wide range of chemical reactions. These techniques often allow for transformations that are challenging or impossible to achieve through traditional thermal methods.

A comprehensive search of chemical databases and scientific journals for studies detailing the use of photoredox or electrocatalytic methods for the derivatization of this compound did not yield any specific examples. This suggests that the reactivity of this substrate under such conditions is yet to be investigated and reported.

While the broader fields of photoredox and electrocatalysis are rich with examples of reactions involving aryl iodides, the specific electronic and steric properties of this compound may present unique challenges or opportunities that have not yet been explored. The presence of the methoxy and ethyl ester groups on the aromatic ring can influence the molecule's redox potential and its susceptibility to radical-based or electrochemically-driven transformations.

The absence of published research in this specific area highlights a potential avenue for future investigation. Such studies would be valuable in expanding the synthetic utility of this compound and could lead to the discovery of novel reaction pathways and the synthesis of new functionalized aromatic compounds. Future research could focus on areas such as:

Photoredox-mediated C-H functionalization: Investigating the possibility of activating C-H bonds on the aromatic ring or the ethyl ester group for the introduction of new substituents.

Electrochemical cross-coupling reactions: Exploring the use of this compound as a substrate in electrocatalytic cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Mechanistic studies: Elucidating the reaction mechanisms of any successful photoredox or electrocatalytic transformations to understand the role of the catalyst and the substrate's electronic properties.

Given the current state of the literature, it is not possible to provide detailed research findings or data tables on the photoredox and electrocatalytic derivatization of this compound. The development of such catalytic systems for this specific compound remains an open area for scientific inquiry.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H, ¹³C, and 2D NMR Experiments for Positional Assignments

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Ethyl 2-iodo-3-methoxybenzoate, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons and the protons of the ethyl and methoxy (B1213986) groups.

Aromatic Region: The three aromatic protons would appear as a complex splitting pattern due to their coupling with each other. Based on the substitution pattern, we would expect three signals in the aromatic region of the spectrum.

Ethyl Group: The ethyl group will show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling to the adjacent methyl and methylene protons, respectively.

Methoxy Group: The methoxy group (-OCH₃) protons will appear as a singlet, as they have no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.20 - 7.60 | Multiplet | - |

| -OCH₂CH₃ | ~4.4 | Quartet | ~7.1 |

| -OCH₃ | ~3.9 | Singlet | - |

| -OCH₂CH₃ | ~1.4 | Triplet | ~7.1 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| Aromatic C-I | ~90 |

| Aromatic C-OCH₃ | ~158 |

| Aromatic C-H | 110 - 135 |

| -OCH₂CH₃ | ~62 |

| -OCH₃ | ~56 |

| -OCH₂CH₃ | ~14 |

2D NMR Experiments: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be crucial for the definitive assignment of all proton and carbon signals. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range (2-3 bond) correlations, which helps in piecing together the molecular structure.

NOESY and COSY for Conformational and Connectivity Insights

COSY (Correlation Spectroscopy): This 2D NMR technique identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons and between the methylene and methyl protons of the ethyl group, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the conformation of the molecule. In this compound, NOESY could reveal spatial proximities between the methoxy protons and one of the aromatic protons, as well as between the ethyl group protons and the aromatic ring, providing insights into the preferred orientation of the substituents.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group of the ester, the C-O bonds, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds of the ethyl and methoxy groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show vibrations for the various functional groups, with non-polar bonds often giving stronger signals than in FT-IR.

Predicted Vibrational Spectroscopy Data for this compound:

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| C=O (Ester) | ~1720 | ~1720 | Stretching |

| C-O (Ester) | 1250 - 1300 | 1250 - 1300 | Asymmetric Stretching |

| Ar-O-C | 1000 - 1100 | 1000 - 1100 | Symmetric Stretching |

| Aromatic C=C | 1450 - 1600 | 1450 - 1600 | Stretching |

| Aromatic C-H | 3000 - 3100 | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2980 | 2850 - 2980 | Stretching |

| C-I | 500 - 600 | 500 - 600 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₀H₁₁IO₃), the exact mass can be calculated. HRMS would confirm the molecular formula and can also provide information about the fragmentation pattern, which can further support the proposed structure.

Predicted HRMS Data for this compound:

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 305.9753 |

| [M+H]⁺ | 306.9831 |

| [M+Na]⁺ | 328.9652 |

Electronic Spectroscopy (UV-Visible) for Electronic Structure Probing

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Visible spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The positions and intensities of these bands are influenced by the substituents on the aromatic ring.

Predicted UV-Visible Absorption Data for this compound (in a non-polar solvent):

| Predicted λmax (nm) | Electronic Transition |

| ~210 | π → π |

| ~250 | π → π |

| ~290 | n → π* |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound could be grown, SCXRD analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Furthermore, this technique would reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. As no experimental crystallographic data is available in the searched literature, a hypothetical crystal data table cannot be provided.

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable for derivatives)

The parent molecule, this compound, is achiral and therefore does not have enantiomers. Consequently, chiral chromatography for enantiomeric purity assessment is not applicable to the compound itself.

This technique would become relevant only if a chiral center were introduced into the molecule to create a derivative. In such a hypothetical case, chiral chromatography would be an essential tool to separate the resulting enantiomers and determine their purity. Polysaccharide-based chiral stationary phases are commonly used for such separations. The choice of the stationary phase and the mobile phase would be critical to achieving optimal separation of the enantiomers. However, as no such chiral derivatives of this compound are described in the available literature, a detailed discussion on this topic remains purely theoretical.

Computational and Theoretical Chemistry Studies of Ethyl 2 Iodo 3 Methoxybenzoate

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose.

Geometry Optimization and Electronic Structure Analysis

No dedicated studies on the geometry optimization and electronic structure of Ethyl 2-iodo-3-methoxybenzoate were found. Such a study would typically involve computational methods to determine the most stable three-dimensional arrangement of atoms, bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure would provide insights into the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. Specific data for the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound are not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, identifying electrophilic and nucleophilic sites. While a powerful tool for predicting intermolecular interactions, no MEP maps specifically for this compound have been published.

Mechanistic Elucidation through Transition State Modeling and Reaction Pathways

Computational modeling of reaction mechanisms, including the identification of transition states and the calculation of activation energies, is essential for understanding how a molecule participates in chemical reactions. There are no available studies that computationally model reaction pathways involving this compound, which would be valuable for predicting its behavior in synthetic applications.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl ester and methoxy (B1213986) groups suggests that this compound can exist in multiple conformations. A thorough conformational analysis, potentially supported by molecular dynamics simulations, would identify the most stable conformers and the energy barriers between them. This information is currently absent from the scientific record.

Intermolecular Interactions and Crystal Engineering (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This technique is instrumental in the field of crystal engineering. A search for crystallographic data and associated Hirshfeld surface analysis for this compound did not yield any results, indicating that its solid-state structure and intermolecular interaction patterns have not been computationally investigated in this manner.

Solvent Effects Modeling (e.g., COSMO models)

No published research articles or datasets were identified that specifically model the solvent effects on this compound using COSMO (Conductor-like Screening Model) or other similar continuum solvation models. Such studies would typically involve calculating the molecule's properties (e.g., conformational stability, electronic structure, or reaction energetics) in a variety of simulated solvent environments to understand how the surrounding medium influences its behavior. Without these primary studies, no data tables or detailed findings can be presented.

Spectroscopic Property Prediction and Correlation with Experimental Data

There is no available research detailing the theoretical prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound. A thorough analysis in this area would involve using quantum chemical calculations (e.g., Density Functional Theory - DFT) to compute spectral parameters and then comparing them with experimentally measured spectra to validate the computational model. As no such studies have been published for this specific compound, a data table correlating predicted and experimental values cannot be generated.

The Versatility of this compound in Advanced Chemical Synthesis

This compound, a polysubstituted aromatic compound, has emerged as a valuable and versatile building block in the field of organic chemistry. Its unique arrangement of an iodo, a methoxy, and an ethyl ester group on a benzene (B151609) ring provides a platform for a wide range of chemical transformations. This strategic placement of functional groups allows for selective reactions, making it an important intermediate in the construction of complex molecular architectures. This article explores the multifaceted applications of this compound in advanced chemical synthesis, highlighting its role in the creation of natural products, complex organic molecules, novel synthetic methodologies, and functional materials.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency

The classical synthesis of iodinated aromatic compounds often involves multi-step procedures with harsh reagents. Future research will likely focus on developing more efficient, sustainable, and cost-effective synthetic routes to Ethyl 2-iodo-3-methoxybenzoate and its derivatives.

Key Research Thrusts:

Direct C-H Iodination: A primary goal will be the development of catalytic methods for the direct C-H iodination of ethyl 3-methoxybenzoate. This approach would be highly atom-economical, avoiding the need for pre-functionalized substrates. Research in this area will explore the use of various transition metal catalysts (e.g., palladium, ruthenium, rhodium) with directing groups to achieve high regioselectivity for the ortho-position.

Green Iodinating Reagents: There is a growing demand for environmentally benign iodinating reagents to replace traditional ones like molecular iodine, which can generate stoichiometric amounts of waste. Future syntheses may employ reagents such as N-iodosuccinimide (NIS) in conjunction with catalytic activators, or hypervalent iodine reagents that can be used in catalytic amounts and regenerated in situ. thieme-connect.comresearchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, scalability, and reaction control. The development of a flow process for the synthesis of this compound could lead to higher yields and purity, with reduced reaction times and waste generation.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Direct C-H Iodination | High atom economy, reduced steps | Regioselectivity control, catalyst cost |

| Green Iodinating Reagents | Reduced environmental impact | Reagent stability and reactivity |

| Flow Chemistry | Enhanced safety and scalability | Equipment cost, optimization of flow parameters |

Exploration of Under-Utilized Reactivity Modes

The reactivity of this compound is largely dictated by the carbon-iodine bond, which is a versatile handle for various transformations, particularly in cross-coupling reactions. However, there remain several under-explored areas of its reactivity.

Emerging Research Areas:

Novel Cross-Coupling Reactions: While Suzuki, Heck, and Sonogashira couplings of aryl iodides are well-established, future research could explore the use of less common coupling partners. acs.orgacs.orgmdpi.com This includes the development of methods for C-N, C-O, and C-S bond formation, providing access to a wider range of functionalized derivatives. The steric hindrance from the ortho-methoxy group could be exploited to achieve unique selectivity in these reactions.

Cascade Reactions: The strategic placement of the iodo, methoxy (B1213986), and ester groups could be leveraged to design novel cascade reactions. For instance, a palladium-catalyzed coupling could be followed by an intramolecular cyclization involving the methoxy or ester group, leading to the rapid construction of complex heterocyclic scaffolds.

Photoredox Catalysis: The use of visible-light photoredox catalysis could open up new avenues for the functionalization of this compound under mild conditions. This could include radical-mediated reactions that are not accessible through traditional thermal methods.

Integration with Machine Learning for Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis. beilstein-journals.orgresearchgate.netnih.gov These tools can be employed to accelerate the discovery of optimal reaction conditions and predict the outcomes of novel transformations involving this compound.

Potential Applications:

Reaction Optimization: Machine learning algorithms can be trained on experimental data to build models that predict reaction yields and selectivity based on various parameters such as catalyst, ligand, solvent, temperature, and reaction time. duke.eduresearchgate.net This can significantly reduce the number of experiments needed to optimize a reaction, saving time and resources.

Predicting Reaction Outcomes: By analyzing large datasets of known reactions, ML models can learn the underlying principles of chemical reactivity and predict the likely products of a given set of reactants and conditions. nih.govsemanticscholar.orgmit.edu This could be particularly useful for exploring the under-utilized reactivity modes of this compound.

De Novo Design: In the long term, AI could be used for the de novo design of novel synthetic routes to complex molecules starting from simple precursors like this compound.

| Machine Learning Application | Potential Impact | Data Requirements |

| Reaction Optimization | Reduced experimental effort, higher yields | Small, focused datasets from high-throughput experiments |

| Predicting Reaction Outcomes | Faster discovery of new reactions | Large, diverse datasets of known reactions |

| De Novo Design | Automated synthesis planning | Extensive knowledge graphs of chemical reactions |

Role in Supramolecular Chemistry and Self-Assembly Studies

The iodine atom in this compound can participate in a highly directional, non-covalent interaction known as halogen bonding. nih.govresearchgate.net This interaction, where the electrophilic region on the iodine atom (the σ-hole) interacts with a Lewis base, is a powerful tool for the rational design of supramolecular assemblies.

Future Research Directions:

Crystal Engineering: The ability of the iodine atom to act as a halogen bond donor can be exploited to control the packing of molecules in the solid state, leading to the formation of predictable supramolecular architectures such as tapes, sheets, and frameworks. nih.govdntb.gov.uamdpi.com This could be used to engineer materials with desired physical properties, such as specific optical or electronic characteristics.

Anion Recognition: The strong and directional nature of halogen bonding makes it suitable for the design of receptors for anions. The iodine atom in this compound could be incorporated into a larger molecular scaffold designed to selectively bind specific anions.

Self-Assembled Materials: By designing molecules that contain both halogen bond donors and acceptors, it is possible to create self-assembling systems that form complex, ordered structures in solution or on surfaces. This compound could serve as a key building block in the design of such systems.

Advanced Spectroscopic Probes for in situ Reaction Monitoring

A detailed understanding of reaction mechanisms and kinetics is crucial for the development of efficient and robust synthetic methods. The use of advanced spectroscopic techniques for in situ reaction monitoring can provide valuable insights into the species present in a reacting mixture in real-time.

Potential Techniques:

in situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for real-time reaction monitoring. acs.org This would allow for the direct observation of the consumption of this compound and the formation of intermediates and products, providing a detailed kinetic profile of the reaction.

in situ IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of molecules and are well-suited for monitoring changes in functional groups during a reaction. These techniques can be particularly useful for studying reactions in flow chemistry setups.

Mass Spectrometry: Real-time mass spectrometry techniques, such as ReactIR, can be used to monitor the evolution of different species in a reaction mixture, providing valuable mechanistic information.

The continued exploration of these future perspectives and emerging research directions will undoubtedly unlock the full potential of this compound as a valuable building block in organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-iodo-3-methoxybenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves iodination of 3-methoxybenzoic acid derivatives followed by esterification. Key steps include:

- Iodination : Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid .

- Esterification : Reaction of the iodinated benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) or via acyl chloride intermediates.

- Optimization : Control temperature (0–5°C for iodination to prevent over-iodination) and use anhydrous conditions during esterification to avoid hydrolysis. Monitor purity via TLC and HPLC .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Use ¹H NMR to confirm methoxy (δ ~3.8 ppm), ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), and aromatic protons (δ 7.0–8.0 ppm). ¹³C NMR identifies carbonyl (δ ~165 ppm) and iodine-substituted carbons (deshielded) .

- IR : Detect ester C=O stretch (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl group or iodine) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodeiodination.

- Moisture Control : Use desiccants or inert atmosphere storage to avoid ester hydrolysis.

- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Insight : The iodine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Compare reactivity with bromo/chloro analogs using Pd catalysts (e.g., Pd(PPh₃)₄).

- Kinetic Studies : Monitor reaction rates via GC-MS or in situ NMR to quantify activation barriers.

- Computational Analysis : Use DFT calculations (e.g., Gaussian) to evaluate C-I bond dissociation energies and transition states .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Perform IC₅₀ assays in triplicate with positive/negative controls (e.g., doxorubicin for cytotoxicity).

- Structure-Activity Relationships (SAR) : Compare analogs (e.g., ethyl 2-bromo-3-methoxybenzoate) to isolate iodine’s role.

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.